molecular formula C11H16N2O4S B6635403 (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid

(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid

Cat. No. B6635403
M. Wt: 272.32 g/mol
InChI Key: JRSHDOMUOJBCGS-JUGYALQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid, also known as esomeprazole, is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. It is a chiral compound, meaning that it has two mirror-image forms, and the (S)-enantiomer is inactive.

Mechanism of Action

Esomeprazole works by inhibiting the proton pump in the parietal cells of the stomach, thereby reducing the secretion of gastric acid. This results in a decrease in the acidity of the stomach contents, which can help alleviate the symptoms of GERD and other acid-related disorders.
Biochemical and Physiological Effects:
In addition to its effects on gastric acid secretion, (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid has been shown to have other biochemical and physiological effects. It has been reported to increase the levels of gastrin and somatostatin in the stomach, as well as to inhibit the activity of cytochrome P450 enzymes in the liver. Esomeprazole has also been shown to increase the absorption of certain drugs, such as digoxin and ketoconazole.

Advantages and Limitations for Lab Experiments

Esomeprazole has several advantages for use in lab experiments. It is a well-characterized compound that is readily available, and its synthesis has been extensively studied. In addition, its mechanism of action is well understood, making it a useful tool for studying the regulation of gastric acid secretion. However, (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid also has some limitations. It is a relatively expensive compound, and its effects on other physiological systems may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid. One area of interest is the potential use of (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid in the prevention of gastric cancer. Another area of research is the development of new proton pump inhibitors with improved efficacy and fewer side effects. In addition, there is ongoing research on the effects of (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid on bone density and fracture risk, as well as its potential use in the treatment of other diseases, such as inflammatory bowel disease.

Synthesis Methods

The synthesis of (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid involves several steps, starting with the synthesis of the chiral precursor, (S)-omeprazole. This is achieved by reacting 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole with (S)-(-)-cyclohexylamine. The resulting (S)-omeprazole is then resolved into its enantiomers using chiral chromatography. The (R)-enantiomer is further reacted with (1-cyanomethyl)cyclopropylmethanethiol to yield (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid.

Scientific Research Applications

Esomeprazole has been extensively studied for its therapeutic effects on GERD and other acid-related disorders. It has also been investigated for its potential use in the treatment of Helicobacter pylori infection, peptic ulcer disease, and Zollinger-Ellison syndrome. In addition, (2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid has been studied for its effects on bone density and fracture risk, as well as its potential use in the prevention of gastric cancer.

properties

IUPAC Name

(2R)-2-acetamido-3-[[1-(cyanomethyl)cyclopropyl]methylsulfinyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-8(14)13-9(10(15)16)6-18(17)7-11(2-3-11)4-5-12/h9H,2-4,6-7H2,1H3,(H,13,14)(H,15,16)/t9-,18?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSHDOMUOJBCGS-JUGYALQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS(=O)CC1(CC1)CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS(=O)CC1(CC1)CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.